molecular formula C6H9N3O B3376322 N-[(1H-pyrazol-4-yl)methyl]acetamide CAS No. 1184541-34-1

N-[(1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B3376322
CAS No.: 1184541-34-1
M. Wt: 139.16
InChI Key: VFAFDDVJGKOBTH-UHFFFAOYSA-N
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Description

Overview of Pyrazole-Acetamide Derivatives in Medicinal Chemistry and Chemical Biology

Pyrazole-acetamide derivatives constitute a class of organic compounds that have demonstrated a wide array of biological activities, positioning them as valuable scaffolds in medicinal chemistry and chemical biology. wikipedia.org The pyrazole (B372694) moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a common feature in many biologically active molecules. nih.govnih.gov When coupled with an acetamide (B32628) group, the resulting derivatives have been investigated for their potential as therapeutic agents across various disease areas.

The versatility of the pyrazole-acetamide scaffold allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological targets. Researchers have explored the impact of substituting different functional groups on both the pyrazole and acetamide moieties, leading to the discovery of compounds with a range of pharmacological effects. researchgate.net These derivatives have been studied for their roles as enzyme inhibitors, receptor antagonists, and modulators of various signaling pathways. rsc.org The inherent drug-like properties of this scaffold, including its ability to participate in hydrogen bonding and its relatively low molecular weight, make it an attractive starting point for drug discovery programs.

Significance of the 1H-Pyrazole-4-ylmethyl Acetamide Scaffold in Contemporary Research

While extensive research has been conducted on a variety of substituted pyrazole-acetamides, the parent compound, N-[(1H-pyrazol-4-yl)methyl]acetamide, serves as a fundamental building block. Its relatively simple structure provides a clean template for understanding the core interactions of the pyrazole-acetamide pharmacophore. Although specific biological activity data for this compound is not widely reported in public literature, its derivatives have shown promise in various therapeutic areas. For instance, related structures are being investigated as potential kinase inhibitors for cancer therapy and as activators for ion channels. nih.govrsc.org The synthesis of such compounds often involves multi-step processes, highlighting the importance of efficient synthetic methodologies to access these valuable scaffolds. google.com

Historical Context of Pyrazole-Containing Compounds in Chemical Synthesis and Biological Evaluation

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. One of the classical methods for synthesizing the pyrazole ring was developed by German chemist Hans von Pechmann in 1898, involving the reaction of acetylene (B1199291) with diazomethane.

Initially, the interest in pyrazoles was primarily from a synthetic and structural standpoint. However, their biological significance soon became apparent. Over the decades, a vast number of pyrazole derivatives have been synthesized and evaluated for their pharmacological properties. nih.gov This has led to the development of several successful drugs containing a pyrazole core, demonstrating the therapeutic potential of this heterocyclic system. The continuous exploration of pyrazole-containing compounds, including the this compound scaffold, is a testament to their enduring importance in the quest for new and effective therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-pyrazol-4-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5(10)7-2-6-3-8-9-4-6/h3-4H,2H2,1H3,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAFDDVJGKOBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184541-34-1
Record name N-[(1H-pyrazol-4-yl)methyl]acetamide
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Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules, offering insights into their stability, reactivity, and spectroscopic properties. nih.gov For pyrazole-acetamide derivatives, DFT calculations are instrumental in determining optimized geometries, electronic properties, and vibrational frequencies.

Research on structurally similar compounds, such as N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, has utilized DFT at the B3LYP/6-31G** level to analyze the molecular geometry and electronic parameters. nih.gov Such studies often involve the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are critical indicators of a molecule's chemical reactivity and kinetic stability. nih.govscience.gov A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be more easily excited. nih.gov

For instance, in a study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO–LUMO energy gap was found to be 5.0452 eV, with HOMO and LUMO energies of -5.3130 eV and -0.2678 eV, respectively. researchgate.net These values provide a quantitative measure of the molecule's electronic excitability. Similar calculations for N-[(1H-pyrazol-4-yl)methyl]acetamide would be crucial in predicting its reactivity and potential for engaging in charge-transfer interactions with biological targets.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They illustrate the charge distribution across a molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. nih.gov These maps are vital for understanding intermolecular interactions, particularly hydrogen bonding, which is critical for ligand-receptor binding. nih.gov For pyrazole-acetamide derivatives, the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the acetamide (B32628) group are typically regions of negative electrostatic potential, making them key hydrogen bond acceptors. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of Pyrazole Derivatives (Note: Data is for illustrative purposes and represents findings for related derivatives, not this compound itself.)

DerivativeBasis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideB3LYP/6-311G(d,p)-5.3130-0.26785.0452 researchgate.net
Pyrazole-thiophene-based amide derivativesPBE0-D3BJ/def2-TZVPN/AN/A4.93 - 5.07 researchgate.net

Molecular Docking Simulations for Ligand-Macromolecule Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. nih.gov This method is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. For this compound, docking simulations can identify potential biological targets and predict the binding affinity and specific interactions that stabilize the ligand-receptor complex.

Studies on various pyrazole-acetamide derivatives have demonstrated their potential to bind to a range of important biological targets. For example, derivatives have been docked into the active sites of enzymes like BRAF V600E, a key target in cancer therapy, and various protein kinases. nih.govnih.govnih.gov These simulations typically reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. The pyrazole core and the acetamide linker in this compound provide both hydrogen bond donors (the N-H of the pyrazole and acetamide) and acceptors (the pyrazole nitrogens and the carbonyl oxygen), making it well-suited to form strong interactions within a protein's binding pocket.

In a study on pyrazole derivatives as potential BRAFV600E inhibitors, docking simulations showed that a lead compound could bind tightly at the active site, with its binding affinity (IC50) being comparable to the known inhibitor vemurafenib. nih.gov Another study on 1H-pyrazole derivatives targeting various protein kinases reported binding energies ranging from -8.57 to -10.35 kJ/mol, indicating strong and stable binding. nih.govnih.gov These findings underscore the potential of the pyrazole-acetamide scaffold to be adapted for high-affinity binding to diverse biological targets.

Table 2: Example Molecular Docking Results for Pyrazole Derivatives Against Protein Kinases (Note: This data is illustrative and based on studies of related pyrazole derivatives.)

Derivative ClassTarget ProteinPDB IDBinding Energy (kJ/mol)Reference
1,3,4-Thiadiazole-PyrazoleVEGFR-22QU5-10.09 nih.gov
1,3,4-Thiadiazole-PyrazoleAurora A2W1G-8.57 nih.gov
1,3,4-Thiadiazole-PyrazoleCDK22VTO-10.35 nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of ligand-receptor binding, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of a ligand in a binding pocket, sample different conformations, and calculate binding free energies with greater accuracy.

For a flexible molecule like this compound, MD simulations are crucial for understanding its conformational preferences both in solution and within a receptor's active site. Studies on related pyrazole derivatives have employed MD simulations to verify the stability of docking poses and to analyze the dynamics of the ligand-receptor complex. mdpi.comnih.gov For instance, in the development of pyrazole derivatives as anti-hyperglycemic agents, MD simulations were performed to confirm the stability of the docked compounds in the active site of the PPARγ receptor. nih.gov

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions. By analyzing the trajectory of an MD simulation, researchers can observe how the ligand adapts its conformation within the binding site and how the network of hydrogen bonds and other interactions evolves over time. This dynamic information is invaluable for optimizing lead compounds to achieve better binding and desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For pyrazole-acetamide derivatives, QSAR studies can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their biological activity. For example, 2D-QSAR and 3D-QSAR models have been developed for pyrazole derivatives to predict their efficacy as EGFR kinase inhibitors and anticancer agents. nih.govnih.gov In a 2D-QSAR study of 1H-pyrazole-1-carbothioamide derivatives, models were generated using partial least-squares (PLS) regression to link various molecular descriptors to EGFR kinase inhibition. nih.gov

A 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), generates contour maps that visualize the regions around a molecule where modifications to steric and electrostatic fields would likely enhance or diminish activity. These maps provide intuitive guidance for the rational design of more potent analogues of this compound by suggesting where to add or remove specific functional groups to improve target interactions.

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological effect. nih.gov This pharmacophore model can then be used as a 3D query to screen large compound libraries for molecules that match the required features.

For the pyrazole-acetamide scaffold, a pharmacophore model would typically include features such as a hydrogen bond donor from the pyrazole N-H, a hydrogen bond acceptor from the second pyrazole nitrogen, another hydrogen bond donor from the acetamide N-H, a hydrogen bond acceptor from the carbonyl oxygen, and potentially a hydrophobic or aromatic feature associated with the pyrazole ring.

Studies on pyrazole-based derivatives have successfully used pharmacophore modeling to design selective COX-2 inhibitors. nih.gov By aligning a set of active compounds, a common pharmacophore hypothesis can be generated and validated. This model then serves as a template for designing new molecules, like novel analogues of this compound, that are predicted to have high activity. This approach is particularly useful when the 3D structure of the biological target is unknown. youtube.com

Virtual Screening and De Novo Design Approaches for Novel Pyrazole-Acetamide Analogues

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This can be done using either ligand-based methods, such as pharmacophore screening, or structure-based methods, like molecular docking. Both approaches are highly relevant for discovering novel analogues based on the this compound scaffold.

In several studies, virtual screening has been successfully applied to identify potent pyrazole derivatives for various therapeutic targets. For example, structure-based virtual screening was used to discover novel inhibitors of the DprE1 enzyme in Mycobacterium tuberculosis. nih.gov Similarly, a virtual screening of pyrazole derivatives of usnic acid identified promising anti-hyperglycemic agents. nih.govnih.gov

De novo design, on the other hand, is a computational technique for building novel molecules from scratch, piece by piece, within the constraints of a receptor's binding site. This approach can generate entirely new chemical entities that are optimized for binding to a specific target. The this compound scaffold could serve as a starting fragment in a de novo design process, with algorithms suggesting various chemical modifications to grow the molecule and improve its interactions with a target protein, leading to the design of innovative and potentially more effective therapeutic agents.

Structure Activity Relationship Sar Studies of N 1h Pyrazol 4 Yl Methyl Acetamide Analogues

Impact of Substitutions on the Pyrazole (B372694) Ring on Target Affinity and Selectivity

The pyrazole ring is a cornerstone of the N-[(1H-pyrazol-4-yl)methyl]acetamide scaffold, and its substitution pattern significantly modulates biological activity. nih.gov SAR studies have demonstrated that the nature and position of substituents on this heterocyclic core are pivotal for potent target engagement.

For instance, in the context of P2X7 receptor antagonists, the substitution on the pyrazole ring has been a key area of investigation. nih.govresearchgate.net The introduction of different functional groups can influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with the target protein. nih.gov

Research into pyrazole-based inhibitors for other targets, such as meprin α and β, has also highlighted the importance of pyrazole substitution. The introduction of a 3,5-diphenylpyrazole (B73989) already showed high inhibitory activity against meprin α. nih.gov Further modifications, such as introducing methyl or benzyl (B1604629) groups, led to a decrease in activity, whereas a cyclopentyl moiety resulted in similar activity to the diphenyl analogue. nih.gov

In a different series of antimalarial N-acetamide indoles, methyl substitution on a 4-pyrazole moiety was explored. dundee.ac.uk It was found that methyl groups at the 3- or 5-position of the pyrazole ring could enhance antiparasitic activity. dundee.ac.uk Conversely, removing the N-1 methyl group from the pyrazole significantly decreased activity, suggesting its importance for target binding. dundee.ac.uk

The following table summarizes the impact of various substitutions on the pyrazole ring on the activity of this compound and its analogues.

Target Scaffold/Analogue Series Substitution on Pyrazole Ring Impact on Activity Reference
Meprin α3,4,5-substituted pyrazoles3,5-diphenylHigh inhibitory activity nih.gov
Meprin α3,4,5-substituted pyrazoles3-methyl or 3-benzylDecreased inhibitory activity nih.gov
Meprin α3,4,5-substituted pyrazoles3-cyclopentylSimilar activity to 3,5-diphenyl nih.gov
PfATP4 (malaria)N-acetamide indoles with 4-pyrazole3-methyl or 5-methyl on pyrazole~2-fold improvement in antiparasitic activity dundee.ac.uk
PfATP4 (malaria)N-acetamide indoles with 4-pyrazole3,5-dimethyl on pyrazole~2-fold improvement in antiparasitic activity dundee.ac.uk
PfATP4 (malaria)N-acetamide indoles with 4-pyrazoleRemoval of N-1 methyl groupSignificant decrease in activity dundee.ac.uk

Influence of Modifications to the Acetamide (B32628) Moiety on Binding Interactions

The acetamide moiety serves as a crucial hydrogen-bonding component and a structural linker. Modifications to this group, including N-substitutions, can significantly alter the binding affinity and pharmacokinetic properties of the compounds.

Studies on pyrazolopyrimidine-based ligands for the translocator protein (TSPO) have shown that N,N-disubstitution of the terminal acetamide is a viable strategy for introducing chemical diversity without compromising affinity. nih.gov This approach allows for the attachment of various chemical groups distal to the core scaffold, which can be leveraged to fine-tune properties like lipophilicity and plasma protein binding. nih.gov In some cases, these modifications have led to novel probes with significantly increased binding affinity compared to existing ligands. nih.gov

In the development of carbazole (B46965) acetamide derivatives as TSPO ligands, modifications to the acetamide portion were also explored. researchgate.net These studies provided evidence that altering the acetamide moiety can enhance affinity, even for polymorphic variants of the target protein like A147T TSPO. researchgate.net

Role of the Linker Region in Molecular Recognition and Biological Efficacy

The linker region, which in the parent compound is a methylene (B1212753) group between the pyrazole ring and the acetamide nitrogen, plays a critical role in the spatial orientation of the key pharmacophoric elements. The length, rigidity, and chemical nature of this linker are determining factors for optimal interaction with the target binding site.

In a series of P2X7 receptor antagonists, the group linking a phenyl ring and the heterocyclic core was investigated. researchgate.net This linker was typically a methylene or, in some cases, an ethylene (B1197577) group. researchgate.net The choice of linker dictates the distance and relative orientation between the two terminal ring systems, which must be optimal for fitting into the receptor's binding pocket.

General principles from studies on other enzyme systems also underscore the importance of the linker. For example, in cellulases, the length and flexibility of a linker region were found to be crucial for catalytic efficiency, particularly at lower temperatures. nih.gov Shortening the linker led to decreased specific activity and flexibility, while increasing thermostability. nih.gov While the specific context is different, this illustrates the general principle that the linker's properties are finely tuned to the biological function.

Optimization of Terminal Groups for Enhanced Target Engagement

Optimization of the terminal groups of this compound analogues is a key strategy for improving potency, selectivity, and pharmacokinetic profiles. The terminal groups are the parts of the molecule at the extremities, away from the central pyrazole-acetamide core.

In the pursuit of P2X7 antagonists, a lead-hopping exercise identified structurally distinct analogues. researchgate.net Subsequent optimization of these analogues, including modifications to terminal groups, led to compounds with enhanced potency and favorable in vivo properties. researchgate.net For example, the removal of a terminal phenyl ring in one series resulted in a substantial increase in potency and metabolic stability.

Similarly, in the development of Aurora kinase B inhibitors based on a quinazoline (B50416) scaffold with a pyrazole moiety, modifications to the terminal phenylacetamide portion were crucial. nih.gov A new series of derivatives was designed with improved membrane penetration, leading to a compound that demonstrated efficacy in human cancer cells and was orally active in a mouse xenograft model. nih.gov This highlights how optimization of a terminal group can overcome pharmacokinetic barriers and translate enzymatic potency into cellular and in vivo activity.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The molecule must adopt a specific low-energy conformation to fit optimally into the binding site of its biological target.

While detailed public reports on the conformational analysis of this compound itself are not extensively available, SAR studies of related analogues often implicitly or explicitly involve computational modeling to understand preferred conformations. For example, in the development of antimalarial N-acetamide indoles, the steric repulsion between a 3-methyl group on the pyrazole and a 5-fluoro substituent on the indole (B1671886) was proposed to cause an unfavorable orientation of the pyrazole moiety for binding. dundee.ac.uk This suggests that subtle changes can have a profound impact on the molecule's active conformation.

The predicted collision cross section values from techniques like ion mobility-mass spectrometry can provide insights into the gas-phase conformation of molecules like N-[(1H-pyrazol-4-yl)methyl]-2-(pyridin-2-yl)acetamide, a related analogue. uni.lu Such data, when correlated with activity data across a series of analogues, can help to build a more complete picture of the conformational requirements for target binding.

Chiral Recognition and Stereoisomer-Specific Activities

The introduction of chiral centers into this compound analogues can lead to stereoisomers (enantiomers or diastereomers) with potentially different biological activities. This phenomenon, known as chiral recognition, occurs when the target protein's binding site is itself chiral and thus interacts differently with the different stereoisomers of the ligand.

In the reported SAR studies of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor, the initial lead compound and many of the subsequently synthesized analogues were achiral. nih.govresearchgate.net Therefore, detailed investigations into stereoisomer-specific activities were not a primary focus of these initial studies.

However, in the broader field of drug discovery involving pyrazole-containing compounds, chirality is often a key consideration. Should modifications to the this compound scaffold introduce a stereocenter, for example, by substitution on the linker or on a side chain of the pyrazole, it would be standard practice to separate the stereoisomers and evaluate their biological activity independently. This is because one isomer frequently exhibits higher potency or a better safety profile than the other(s). At present, specific data on chiral recognition for this particular class of compounds is not widely published.

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Mechanisms and Kinetic Studies

The pyrazole-acetamide scaffold is a key structural motif in the design of inhibitors for a variety of enzymes. The specific arrangement of its functional groups allows for targeted interactions within the active sites of these proteins, leading to potent and often selective inhibition.

Derivatives of N-phenylacetamide that incorporate a pyrazole (B372694) ring have been identified as having a selective inhibitory effect on acetylcholinesterase (AChE). nih.gov The inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key strategy in the management of Alzheimer's disease. nih.gov Studies on N-phenylacetamide derivatives containing pyrazole or 1,2,4-triazole (B32235) rings showed that these compounds exhibited moderate and selective inhibition of AChE over butyrylcholinesterase (BChE). nih.gov The mechanism of inhibition by related carbamate (B1207046) compounds, which are considered poor substrates for cholinesterases, involves the carbamoylation of the serine residue in the enzyme's active site. researchgate.netnih.gov This process results in a temporarily inactivated enzyme, leading to an increase in acetylcholine levels at the synapse. nih.gov Kinetic analyses of similar inhibitors often reveal a mixed-type inhibition, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Table 1: Cholinesterase Inhibition by a Related Pyrazole Derivative

Compound Target Enzyme Activity (IC₅₀) Selectivity
2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide Acetylcholinesterase (AChE) 6.68 μM Selective for AChE

Data sourced from a study on N-phenylacetamide derivatives bearing azole rings. nih.gov

Table 2: CDK Inhibition by Related Pyrazole Derivatives

Compound Derivative Target Enzyme Inhibition Constant (Kᵢ)
Phenylsulfonamide-pyrazole analog (1) CDK1, CDK2, CDK9 Potent, multi-CDK
Unsubstituted pyrazol-4-yl analog (14) CDK2 0.007 µM
Unsubstituted pyrazol-4-yl analog (14) CDK5 0.003 µM
Methylated pyrazol-4-yl analog (15) CDK2 0.005 µM

Data from a study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives. nih.gov

Meprins are metalloproteinases that have emerged as drug targets for conditions like fibrosis and cancer. frontiersin.orgnih.govnih.gov Pyrazole-based compounds, including acetamide (B32628) and hydroxamic acid derivatives, have been investigated as inhibitors of both meprin α and meprin β. frontiersin.orgnih.gov The core mechanism for many of these inhibitors involves the chelation of the catalytic zinc ion in the enzyme's active site, often by a hydroxamic acid moiety. researchgate.net However, the pyrazole scaffold itself plays a critical role in orienting the inhibitor and establishing key interactions within the enzyme's subsites. frontiersin.org

Docking studies have suggested a binding mode where one of the phenyl substituents on a 3,5-diphenylpyrazole (B73989) scaffold is oriented towards the S1' subsite of the meprin enzyme. frontiersin.org The acetamide linker connected to the pyrazole core is crucial for positioning the zinc-binding group. Structure-activity relationship (SAR) studies have shown that modifications to the pyrazole ring and its substituents can significantly modulate the inhibitory activity and, importantly, the selectivity between meprin α and meprin β. frontiersin.orgfrontiersin.org This allows for the development of both pan-meprin inhibitors and isoform-selective inhibitors, which are valuable tools for further target validation. researchgate.netnih.gov

The pyrazole scaffold has recently been recognized as a promising framework for developing inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion and a target for managing type 2 diabetes. nih.govuni.lu The mechanism of α-glucosidase inhibitors is to delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing post-meal blood glucose spikes. uni.lu Studies on various pyrazole derivatives, including those with acyl and sulfonamide moieties, have demonstrated potent α-glucosidase inhibitory activity, in some cases exceeding that of the standard drug, acarbose. uni.lu Molecular docking studies suggest that these pyrazole-based inhibitors interact with key residues in the active site of the α-glucosidase enzyme. uni.lu

The pyrazole nucleus is also found in compounds investigated for urease inhibition. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for certain pathogens, such as Helicobacter pylori. By inhibiting urease, the survival of these pathogens in acidic environments can be hindered. While direct studies on N-[(1H-pyrazol-4-yl)methyl]acetamide are limited, other heterocyclic compounds containing pyrazole or linked urea functions have been explored as urease inhibitors, indicating the potential of this scaffold to target the enzyme. nih.gov

Table 3: α-Glucosidase Inhibition by Related Pyrazole Derivatives

Compound Series Target Enzyme Activity Range (IC₅₀) Standard Drug (Acarbose) IC₅₀
Sulfonamide-based acyl pyrazoles α-Glucosidase 1.13 to 28.27 µM 35.1 ± 0.14 µM
Biphenyl pyrazole-benzofuran hybrids α-Glucosidase 40.6 ± 0.2 to 164.3 ± 1.8 µM 750.0 ± 10.0 µM

Data compiled from studies on various pyrazole-based derivatives. frontiersin.orguni.lu

Molecular Mechanisms of Antiproliferative and Cytotoxic Effects in Cellular Models

The antiproliferative and cytotoxic properties of pyrazole derivatives have been a subject of significant research in the development of novel anticancer agents. Although specific studies on this compound are scarce, research on closely related analogs provides insight into the potential molecular mechanisms.

A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which share a core pyrazole structure, revealed potent antiproliferative activity in pancreatic cancer cells. nih.gov The mechanism of action for these compounds was linked to the modulation of the mTORC1 signaling pathway and autophagy. nih.gov Specifically, these compounds were found to reduce mTORC1 activity and disrupt the autophagic flux, leading to the accumulation of LC3-II, a marker for autophagy. nih.gov This suggests that these pyrazole derivatives may act as autophagy modulators with a novel mechanism of action.

Furthermore, other research on pyrazole-containing compounds has demonstrated their ability to induce apoptosis and cause cell cycle arrest in cancer cells. For example, a novel series of quinazoline (B50416) derivatives featuring a pyrazole moiety was shown to be effective in human cancer-derived cells and in a mouse xenograft model, with their activity linked to the inhibition of Aurora Kinase B (AURKB), a key regulator of the cell cycle. nih.gov Another pyrazole derivative, N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide, has been identified as a modulator of cyclin-A2 and cyclin-dependent kinase 2, proteins crucial for cell cycle progression. drugbank.com

Table 3: Antiproliferative Activity and Molecular Targets of Pyrazole Derivatives
Compound/Derivative ClassCell LineObserved EffectMolecular Target/PathwayReference
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesMIA PaCa-2 (Pancreatic Cancer)Submicromolar antiproliferative activitymTORC1 inhibition, Autophagy modulation nih.gov
N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamideHuman cancer-derived cellsEfficacy in vitro and in vivoAurora Kinase B (AURKB) inhibition nih.gov
N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamideNot specifiedNot specifiedCyclin-A2, Cyclin-dependent kinase 2 drugbank.com

Antimicrobial and Antifungal Action Pathways and Resistance Mechanisms

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities, making them a promising scaffold for the development of new anti-infective agents. While specific data on the antimicrobial action of this compound is limited, studies on related compounds offer insights into their potential mechanisms.

Research into novel pyrazole derivatives has shown activity against both Gram-positive and Gram-negative bacteria. For instance, a study on 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating a pyrazole moiety reported significant antibacterial activity against S. aureus, with one compound exhibiting a minimum inhibitory concentration (MIC) of 78.1 µg/mL. nih.gov The proposed mechanism of action for some of these compounds involves the inhibition of enzymes crucial for bacterial cell wall synthesis, such as MurG. nih.gov

In the realm of antifungal activity, pyrazole-containing compounds have also shown promise. A series of pyrazolyl derivatives bearing a sulfonamide moiety displayed notable activity against Aspergillus niger and Candida albicans, with some compounds showing efficacy at low inhibitory concentrations (MIC of 6–12 µg·mL−1). nih.gov Another study on 4-(1H-Pyrazol-1-yl) Benzenesulfonamide derivatives identified compounds with potent antileishmanial activity against Leishmania infantum and L. amazonensis. mdpi.com The exact mechanisms of antifungal and antiprotozoal action for these pyrazole derivatives are still under investigation but may involve disruption of the fungal cell membrane or interference with essential metabolic pathways.

Table 4: Antimicrobial and Antifungal Activity of Pyrazole Derivatives
Compound/Derivative ClassOrganismActivity (MIC/Inhibition Zone)Potential MechanismReference
1,3,4a,9-tetraza-4H-fluoren-2-amines with pyrazoleS. aureusMIC = 78.1 µg/mLMurG enzyme inhibition nih.gov
Pyrazolyl sulfonamidesA. niger, C. albicansMIC = 6–12 µg·mL−1Not specified nih.gov
4-(1H-Pyrazol-1-yl) BenzenesulfonamidesL. infantum, L. amazonensisActive (specific IC50 values reported)Not specified mdpi.com

Anti-inflammatory and Immunomodulatory Effects at the Molecular Level

A study on new pyrazolyl thiazolones demonstrated significant anti-inflammatory activity. These compounds were found to exert apoptotic effects on M1 macrophages, which are key players in the inflammatory response. nih.gov This suggests a mechanism that goes beyond simple enzyme inhibition to include the modulation of immune cell function.

Other pyrazole derivatives have been investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). For example, a series of N-(benzene sulfonyl)acetamide derivatives were evaluated as multifunctional inhibitors of COX-2, 5-LOX, and TRPV1, all of which are important targets in pain and inflammation pathways. dntb.gov.ua The ability of pyrazole-containing molecules to interact with these targets highlights their potential as multi-target anti-inflammatory agents. The structural features of the pyrazole ring and its substituents are critical in determining the potency and selectivity of these compounds for their respective molecular targets.

Elucidation of Specific Molecular Targets and Signaling Pathways

Based on the investigations of structurally related compounds, several specific molecular targets and signaling pathways can be postulated for this compound.

In the context of its potential antiproliferative effects, the mTORC1 signaling pathway and the process of autophagy are prominent candidates. As observed with N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, inhibition of mTORC1 and modulation of autophagic flux could be key mechanisms. nih.gov Furthermore, the inhibition of cell cycle-related kinases such as Aurora Kinase B (AURKB) , cyclin-A2 , and cyclin-dependent kinase 2 represents another plausible avenue for its cytotoxic effects, as seen with other pyrazole derivatives. nih.govdrugbank.com

For its potential antimicrobial and antifungal actions, the inhibition of bacterial enzymes like MurG , which is involved in peptidoglycan synthesis, could be a specific target. nih.gov

In terms of anti-inflammatory and immunomodulatory effects, the compound could potentially target key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) , as well as the transient receptor potential vanilloid 1 (TRPV1) channel. dntb.gov.ua Additionally, the induction of apoptosis in pro-inflammatory M1 macrophages presents a more nuanced immunomodulatory mechanism. nih.gov

Finally, based on the diverse activities of pyrazole-containing ligands, other potential targets could include the translocator protein (TSPO) , where the acetamide moiety is known to be important for binding. nih.govnih.gov

It is important to reiterate that these are postulated targets based on the activity of structurally similar compounds. Direct experimental validation is necessary to definitively elucidate the specific molecular targets and signaling pathways of this compound.

Pre Clinical Research Focusing on Mechanistic Insights

In Vitro Pharmacological Profiling and Cellular Target Engagement Studies

No data is available on the in vitro pharmacological profile or the cellular target engagement of N-[(1H-pyrazol-4-yl)methyl]acetamide.

Mechanistic Studies in Relevant In Vivo Disease Models

There are no published studies detailing the use of this compound in any in vivo disease models to investigate its mechanism of action, such as receptor occupancy or enzyme activity modulation in tissue.

Investigation of Metabolic Fate and Biotransformation Pathways Relevant to Mechanism of Action

Information regarding the metabolic fate and biotransformation pathways of this compound is not available in the public domain.

Analysis of Molecular Interactions with Biomolecules in Biological Matrices

There are no documented analyses of the molecular interactions between this compound and biomolecules in any biological matrices.

Future Research Directions and Translational Potential Mechanistic and Sar Focus

Advanced Rational Design Strategies for Next-Generation Analogues

The rational design of next-generation analogues of N-[(1H-pyrazol-4-yl)methyl]acetamide is a critical step toward optimizing potency, selectivity, and pharmacokinetic properties. The integration of computational and synthetic strategies can accelerate the discovery of novel drug candidates. nih.gov Key strategies include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the core scaffold is fundamental. This involves synthesizing derivatives with modifications at key positions—the pyrazole (B372694) ring, the acetamide (B32628) side chain, and the methylene (B1212753) linker—to correlate structural changes with biological activity. researchgate.net Understanding these relationships is crucial for designing compounds with enhanced efficacy and safety profiles. nih.gov

Pharmacophore Mapping and Molecular Docking: By identifying the essential structural features required for biological activity, pharmacophore models can guide the design of new molecules. researchgate.net Molecular docking simulations can then be used to predict how these newly designed analogues will bind to specific biological targets, such as enzymes or receptors, providing insights into their potential mechanism of action. researchgate.netnih.gov This approach has been successfully used to design pyrazole derivatives as potential inhibitors for targets like the SARS-CoV-2 main protease and BRAF V600E. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacement: To explore novel chemical space and improve drug-like properties, researchers can employ scaffold hopping to replace the central pyrazole core with other heterocyclic systems while maintaining the key binding interactions. researchgate.net Additionally, bioisosteric replacement of functional groups (e.g., replacing a methyl group with a chlorine atom or a trifluoromethyl group) can modulate a compound's metabolic stability, potency, and selectivity.

Design StrategyObjective/ApplicationExample Approach
Structure-Activity Relationship (SAR) To identify key functional groups and structural motifs responsible for biological activity and to optimize potency and selectivity.Systematically modify substituents on the pyrazole ring and acetamide moiety and evaluate the impact on target inhibition. researchgate.netnih.gov
Molecular Docking To predict the binding mode and affinity of analogues within the active site of a biological target.Docking a library of virtual this compound analogues into the active site of a target kinase to prioritize candidates for synthesis. nih.govnih.gov
Scaffold Hopping To discover novel intellectual property and to improve physicochemical or pharmacokinetic properties by replacing the core scaffold.Replacing the pyrazole ring with another five-membered heterocycle (e.g., isoxazole, thiazole) while retaining key side chains. researchgate.net
Combinatorial Chemistry To rapidly generate large, diverse libraries of related compounds for screening.Generating a library of over 60,000 pyrazole-based structures through scaffold decoration to enhance chemical diversity for virtual screening. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas Based on Mechanistic Understanding

While the initial therapeutic focus for a new scaffold might be narrow, a deeper understanding of its mechanism of action can reveal opportunities in other disease areas. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, suggesting they can interact with multiple targets. researchgate.netmdpi.com

Future work should aim to deconstruct the specific molecular interactions of this compound and its high-affinity analogues. For instance, pyrazole-containing compounds have been investigated as inhibitors of various targets, including BRAF V600E, the tuberculosis target DprE1, cyclin-dependent kinases (CDKs), and topoisomerase. nih.govnih.govmdpi.com Identifying the specific target(s) for the this compound scaffold could open up new therapeutic avenues, from oncology to infectious diseases. researchgate.netnih.gov For example, a recent study identified novel N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives as potent inhibitors of DprE1, a crucial enzyme in Mycobacterium tuberculosis. nih.gov This highlights the potential for this scaffold in antimicrobial drug discovery.

Potential Target ClassTherapeutic AreaRationale Based on Pyrazole Scaffolds
Kinases (e.g., BRAF, VEGFR-2, CDK2) OncologyPyrazole derivatives have shown potent inhibitory activity against various kinases involved in cancer cell proliferation and angiogenesis. nih.govmdpi.com
Bacterial Enzymes (e.g., DprE1) Infectious DiseasesThe pyrazole-acetamide scaffold has been identified as a promising starting point for novel noncovalent DprE1 inhibitors against tuberculosis. nih.gov
Topoisomerases OncologyPyrazole-linked derivatives have been designed as topoisomerase I inhibitors, inducing cell cycle arrest and apoptosis in cancer cells. mdpi.com
Cyclooxygenase (COX) Enzymes Anti-inflammatoryThe pyrazole core is famously present in the selective COX-2 inhibitor Celecoxib, indicating potential for developing new anti-inflammatory agents. nih.gov

Development of High-Throughput Screening (HTS) Assays for Pyrazole-Acetamide Scaffolds

To efficiently evaluate the thousands of potential analogues generated through rational design and combinatorial chemistry, the development of robust high-throughput screening (HTS) assays is essential. researchgate.net HTS allows for the rapid testing of large compound libraries to identify "hits"—compounds that show desired activity against a specific target or cellular process. researchgate.netnih.gov

Future efforts should focus on creating and optimizing assays tailored to the pyrazole-acetamide scaffold and its intended biological targets. These can include:

Target-Based Assays: These assays directly measure the interaction of a compound with a purified biological target, such as an enzyme or receptor. For example, a fluorescence polarization assay could be developed to screen for compounds that disrupt a specific protein-protein interaction or a kinase inhibition assay could measure the ability of compounds to block enzyme activity. dovepress.com

Cell-Based Assays: These assays measure the effect of a compound on whole cells, providing insights into a compound's biological activity in a more complex physiological context. This could involve screening for cytotoxicity against cancer cell lines or inhibition of viral replication in infected cells. mdpi.com

The transition from traditional low-throughput screening to automated HTS using 96-well or higher-density plate formats has been a pivotal evolution in drug discovery, enabling the screening of thousands of compounds per week. nih.gov

Integration of Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Chemical Space Exploration

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enhancing predictive modeling and accelerating timelines. premierscience.comnih.gov These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers, significantly streamlining the discovery process for pyrazole-acetamide analogues. researchgate.netmdpi.com

Key applications include:

Predictive Modeling (QSAR and ADMET): ML algorithms can build Quantitative Structure-Activity Relationship (QSAR) models that predict the biological activity of novel compounds based on their chemical structure. nih.govmdpi.com Similarly, AI can predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing researchers to prioritize compounds with favorable drug-like characteristics early in the process. nih.gov

Virtual High-Throughput Screening (vHTS): Deep learning and other ML models can screen massive virtual libraries of compounds far more quickly and cost-effectively than physical HTS. nih.gov This helps to enrich the selection of compounds for synthesis and biological testing, increasing the hit rate.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. nih.gov By providing the model with a target profile (e.g., high affinity for a specific kinase, low predicted toxicity), it can generate novel pyrazole-acetamide derivatives that have a higher probability of success.

AI/ML ApplicationDescriptionImpact on Pyrazole-Acetamide Research
Virtual Screening Using computational models to screen large digital libraries of compounds to identify those likely to be active against a target. nih.govRapidly identifies the most promising this compound analogues for synthesis, saving time and resources.
QSAR Modeling Developing mathematical models that correlate chemical structure with biological activity. nih.govGuides the design of more potent analogues by predicting the activity of unsynthesized compounds.
ADMET Prediction Predicting pharmacokinetic and toxicity properties of molecules using computational algorithms. nih.govHelps to eliminate compounds likely to fail later in development due to poor safety or metabolic profiles.
De Novo Design Generating novel molecular structures with optimized properties using generative AI models. nih.govCreates innovative pyrazole-acetamide structures beyond conventional chemical intuition, expanding the explored chemical space.

Refinement of Analytical Methods for Detection and Quantification in Research Settings

As lead compounds progress, the need for precise and accurate analytical methods to detect and quantify them in various research settings becomes paramount. The development of such methods is crucial for a range of preclinical studies.

Future work will require the establishment of validated analytical techniques for this compound and its key analogues. Standard methods for structural confirmation include Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.gov For quantitative analysis, high-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard. nih.gov These methods are essential for determining compound concentrations in biological matrices like plasma, tissue homogenates, and cell lysates.

The table below shows predicted mass spectrometry data for the parent compound, which is foundational for developing specific quantitative assays. uni.lu

Adductm/z (mass-to-charge ratio)Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺140.08183128.2
[M+Na]⁺162.06377135.5
[M-H]⁻138.06727127.9
[M+K]⁺178.03771133.9
[M+H-H₂O]⁺122.07181121.1

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[(1H-pyrazol-4-yl)methyl]acetamide, and how can purity be maximized?

  • Methodology : Synthesis typically involves a multi-step approach:

Pyrazole core formation : Condensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions.

Acetamide functionalization : React the pyrazole intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetamide group .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) improves purity (>95%) .

  • Key Parameters :

ParameterOptimal ConditionImpact
Temperature0–5°C (during acylation)Minimizes side reactions
SolventAnhydrous DCM or THFEnhances reaction efficiency
Reaction Time12–24 hrs (step 2)Ensures complete conversion

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) shows characteristic peaks:
  • Pyrazole C-H protons at δ 7.5–8.0 ppm.
  • Acetamide methyl group at δ 2.1 ppm .
  • IR Spectroscopy : Strong absorption at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ expected at m/z 180.1) .

Q. What factors influence the solubility and stability of this compound in biological assays?

  • Solubility :

  • Hydrophilic Groups : Acetamide and pyrazole improve aqueous solubility (~5–10 mg/mL in PBS).
  • Hydrophobic Moieties : Methyl group on pyrazole may reduce solubility in polar solvents .
    • Stability :
  • pH Sensitivity : Stable at pH 6–8; degrades under strongly acidic/basic conditions.
  • Storage : –20°C in anhydrous DMSO for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Study : Discrepancies in IC50_{50} values for kinase inhibition (e.g., CDK5 vs. CDK2) may arise from:

  • Assay Conditions : Variations in ATP concentration or buffer pH.
  • Cellular Context : Differences in cell-line permeability or metabolic activity .
    • Resolution Strategy :

Standardize assay protocols (e.g., ATP = 10 µM, pH 7.4).

Use isogenic cell lines to control for genetic variability .

Q. What strategies are effective for crystallizing this compound, given its hydrogen-bonding complexity?

  • Crystallization Challenges :

  • Hydrogen Bonding : Pyrazole N-H and acetamide C=O form competing intermolecular interactions, leading to polymorphic forms .
    • Solutions :
  • Solvent Screening : Use mixed solvents (e.g., methanol/water) to modulate crystal growth.
  • Software Tools : SHELX suite for structure refinement; Mercury for hydrogen-bond analysis .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • SAR Insights :

ModificationBiological ImpactExample
Pyrazole N-methylation↑ Lipophilicity, ↓ solubility1-Methyl analog: IC50_{50} ↓ 30% for CDK5
Acetamide substitutionAlters target selectivitySulfonamide variant: 10× selectivity for TrkA kinase
  • Design Workflow :

Docking Studies : AutoDock Vina to predict binding modes.

Synthetic Feasibility : Prioritize analogs with <4 synthetic steps .

Q. What in vivo protocols are recommended for evaluating pharmacokinetics and toxicity?

  • Protocol Design :

  • Animal Models : BALB/c mice (IV/PO administration, n=6/group).
  • Key Parameters :
MetricMethodTarget Threshold
BioavailabilityLC-MS/MS plasma analysis>20% (oral)
ToxicityALT/AST levels (liver function)<2× baseline
  • Metabolite Profiling : UPLC-QTOF to identify oxidative metabolites (e.g., hydroxylation at pyrazole C4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.